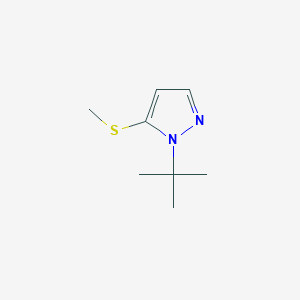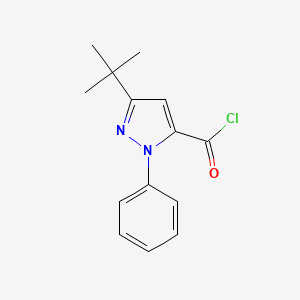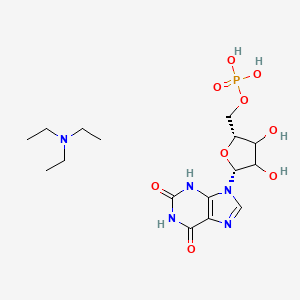
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The tert-butyl and methylthio groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable thioester or thioketone. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydrazine, facilitating nucleophilic attack on the thioester or thioketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Alkyl or aryl-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, the methylthio group can interact with thiol-containing enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the pyrazole ring can bind to specific receptors, altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Tert-butyl)-3-(methylthio)-1H-pyrazole: Similar structure but with the methylthio group in a different position, leading to different reactivity and biological activity.
1-(Tert-butyl)-5-(ethylthio)-1H-pyrazole: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical properties and applications.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-pyrazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
1-tert-butyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)10-7(11-4)5-6-9-10/h5-6H,1-4H3 |
InChI-Schlüssel |
JUWNKLRHYNUBJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=CC=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)


![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)


